molecular formula C19H20ClNO3 B15042420 3-[(3-Chloro-2-methylphenyl)carbamoyl]-4-phenylpentanoic acid

3-[(3-Chloro-2-methylphenyl)carbamoyl]-4-phenylpentanoic acid

Cat. No.: B15042420
M. Wt: 345.8 g/mol
InChI Key: FKGMRMZWDUIXMG-UHFFFAOYSA-N
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Description

3-[(3-Chloro-2-methylphenyl)carbamoyl]-4-phenylpentanoic acid is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a chlorinated aromatic ring, a carbamoyl group, and a phenylpentanoic acid moiety. Its distinct chemical properties make it a valuable subject of study in synthetic chemistry, pharmaceuticals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Chloro-2-methylphenyl)carbamoyl]-4-phenylpentanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Carbamoyl Intermediate: The reaction begins with the chlorination of 2-methylphenylamine to form 3-chloro-2-methylphenylamine. This intermediate is then reacted with phosgene to produce the corresponding isocyanate.

    Coupling with Phenylpentanoic Acid: The isocyanate intermediate is then coupled with 4-phenylpentanoic acid under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Chloro-2-methylphenyl)carbamoyl]-4-phenylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-[(3-Chloro-2-methylphenyl)carbamoyl]-4-phenylpentanoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-[(3-Chloro-2-methylphenyl)carbamoyl]-4-phenylpentanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Tolfenamic Acid: An aminobenzoic acid derivative with anti-inflammatory properties.

    Carbamic Acid: A simpler compound with a similar carbamoyl functional group.

Uniqueness

3-[(3-Chloro-2-methylphenyl)carbamoyl]-4-phenylpentanoic acid is unique due to its specific combination of functional groups and its ability to undergo diverse chemical reactions. This makes it a versatile compound with broad applications in various scientific fields.

Properties

Molecular Formula

C19H20ClNO3

Molecular Weight

345.8 g/mol

IUPAC Name

3-[(3-chloro-2-methylphenyl)carbamoyl]-4-phenylpentanoic acid

InChI

InChI=1S/C19H20ClNO3/c1-12(14-7-4-3-5-8-14)15(11-18(22)23)19(24)21-17-10-6-9-16(20)13(17)2/h3-10,12,15H,11H2,1-2H3,(H,21,24)(H,22,23)

InChI Key

FKGMRMZWDUIXMG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(CC(=O)O)C(C)C2=CC=CC=C2

Origin of Product

United States

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